molecular formula C8H6F2O4S B14847436 2,3-Difluoro-4-sulfo-phenylacetaldehyde

2,3-Difluoro-4-sulfo-phenylacetaldehyde

Katalognummer: B14847436
Molekulargewicht: 236.19 g/mol
InChI-Schlüssel: VUAJPVJCXUGCHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Difluoro-4-sulfo-phenylacetaldehyde is an organic compound with the molecular formula C8H6F2O4S and a molecular weight of 236.19 g/mol . This compound is characterized by the presence of two fluorine atoms, a sulfonic acid group, and an aldehyde group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-sulfo-phenylacetaldehyde typically involves the introduction of fluorine atoms and a sulfonic acid group onto a phenylacetaldehyde backbone. One common method involves the fluorination of phenylacetaldehyde followed by sulfonation. The reaction conditions often include the use of fluorinating agents such as Selectfluor and sulfonating agents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Difluoro-4-sulfo-phenylacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 2,3-Difluoro-4-sulfo-benzoic acid

    Reduction: 2,3-Difluoro-4-sulfo-phenylethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2,3-Difluoro-4-sulfo-phenylacetaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-Difluoro-4-sulfo-phenylacetaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, while the fluorine atoms and sulfonic acid group can influence the compound’s reactivity and stability. The molecular targets and pathways involved in its biological activity are still under investigation and may vary depending on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Difluoro-phenylacetaldehyde: Lacks the sulfonic acid group, which can affect its reactivity and solubility.

    4-Sulfo-phenylacetaldehyde: Lacks the fluorine atoms, which can influence its chemical properties and biological activity.

    2,3-Difluoro-4-methyl-phenylacetaldehyde: Contains a methyl group instead of a sulfonic acid group, leading to different reactivity and applications.

Uniqueness

2,3-Difluoro-4-sulfo-phenylacetaldehyde is unique due to the combination of fluorine atoms and a sulfonic acid group on the phenylacetaldehyde backbone. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C8H6F2O4S

Molekulargewicht

236.19 g/mol

IUPAC-Name

2,3-difluoro-4-(2-oxoethyl)benzenesulfonic acid

InChI

InChI=1S/C8H6F2O4S/c9-7-5(3-4-11)1-2-6(8(7)10)15(12,13)14/h1-2,4H,3H2,(H,12,13,14)

InChI-Schlüssel

VUAJPVJCXUGCHT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1CC=O)F)F)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.